molecular formula C14H22N4O10 B039837 5'-O-Galactopyranosyl ribavirin CAS No. 114283-62-4

5'-O-Galactopyranosyl ribavirin

Cat. No. B039837
CAS RN: 114283-62-4
M. Wt: 406.35 g/mol
InChI Key: DDEVDOFIWICGEW-FZISVMHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-Galactopyranosyl ribavirin is a synthetic nucleoside analogue that has been widely studied for its potential therapeutic applications in various viral infections. It is a derivative of ribavirin, which is a broad-spectrum antiviral drug that has been used to treat hepatitis C, respiratory syncytial virus (RSV), and other viral infections. The addition of a galactose moiety to ribavirin enhances its antiviral activity and improves its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5'-O-Galactopyranosyl ribavirin involves several pathways. The compound is phosphorylated by cellular enzymes to form the active metabolite, which is incorporated into the viral RNA during replication. The incorporation of the analogue into the viral genome leads to the introduction of mutations, which can result in viral attenuation or lethal mutagenesis. The compound also inhibits the activity of the viral RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
5'-O-Galactopyranosyl ribavirin has been shown to have several biochemical and physiological effects. The compound can induce oxidative stress and DNA damage in infected cells, which may contribute to its antiviral activity. It can also modulate the expression of several host genes involved in the immune response to viral infections. In addition, the compound can affect the metabolism of nucleotides and purines, which may have implications for its toxicity and efficacy.

Advantages and Limitations for Lab Experiments

The advantages of using 5'-O-Galactopyranosyl ribavirin in lab experiments include its broad-spectrum antiviral activity, its ability to induce mutagenesis in viral genomes, and its immunomodulatory effects. However, the compound has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 5'-O-Galactopyranosyl ribavirin. One area of research is the development of more efficient synthesis methods to produce the compound on a large scale. Another direction is the investigation of the compound's potential as a therapeutic agent for other viral infections, such as Zika virus and Ebola virus. The compound's immunomodulatory effects also warrant further investigation, as they may have implications for the treatment of autoimmune diseases and cancer. Finally, the development of new analogues of 5'-O-Galactopyranosyl ribavirin with improved pharmacokinetic properties and antiviral activity is an area of active research.

Synthesis Methods

The synthesis of 5'-O-Galactopyranosyl ribavirin involves the reaction of ribavirin with galactose in the presence of a Lewis acid catalyst. The reaction takes place under mild conditions and yields a single product with high purity. The synthesis method has been optimized to produce large quantities of 5'-O-Galactopyranosyl ribavirin for research purposes.

Scientific Research Applications

5'-O-Galactopyranosyl ribavirin has been extensively studied for its antiviral activity against various viruses, including hepatitis C virus, 5'-O-Galactopyranosyl ribavirin, and influenza virus. It has been shown to inhibit viral replication by interfering with viral RNA synthesis and by inducing mutagenesis in the viral genome. The compound has also been investigated for its immunomodulatory effects, which may enhance the host's immune response to viral infections.

properties

CAS RN

114283-62-4

Product Name

5'-O-Galactopyranosyl ribavirin

Molecular Formula

C14H22N4O10

Molecular Weight

406.35 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C14H22N4O10/c15-11(25)12-16-3-18(17-12)13-9(23)7(21)5(27-13)2-26-14-10(24)8(22)6(20)4(1-19)28-14/h3-10,13-14,19-24H,1-2H2,(H2,15,25)/t4-,5-,6+,7-,8+,9-,10-,13-,14-/m1/s1

InChI Key

DDEVDOFIWICGEW-FZISVMHXSA-N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)C(=O)N

SMILES

C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N

Other CAS RN

114283-62-4

synonyms

5'-O-beta-D-galactopyranosyl ribavirin
5'-O-galactopyranosyl ribavirin

Origin of Product

United States

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